![molecular formula C14H18O8 B12570407 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 190062-36-3](/img/structure/B12570407.png)
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(acetyloxy)bicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound with a unique structure that includes two acetyloxy groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding diol.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Esterification: Catalyzed by acids such as sulfuric acid or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces the corresponding diol and acetic acid.
Esterification: Forms esters and water as a byproduct.
Oxidation: Yields oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of transparent metal-organic frameworks (MOFs) due to its unique structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves its ability to undergo various chemical transformations. The acetyloxy and carboxylic acid groups can participate in reactions that modify the compound’s structure and properties. These reactions can influence the compound’s interactions with other molecules and its overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks the acetyloxy groups but shares the bicyclic core structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains a similar bicyclic structure but with nitrogen atoms instead of acetyloxy groups.
Propiedades
Número CAS |
190062-36-3 |
|---|---|
Fórmula molecular |
C14H18O8 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
2,5-diacetyloxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C14H18O8/c1-7(15)21-9-5-14(12(19)20)4-3-13(9,11(17)18)6-10(14)22-8(2)16/h9-10H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
LZRULTPQJYMAGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2(CCC1(CC2OC(=O)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


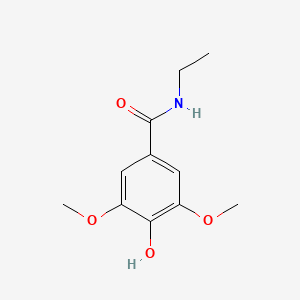

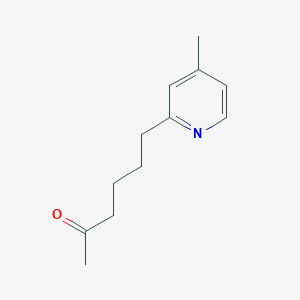
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)
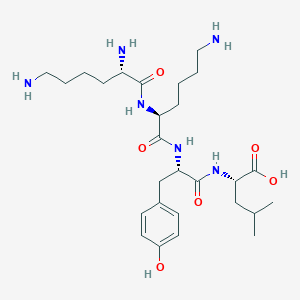
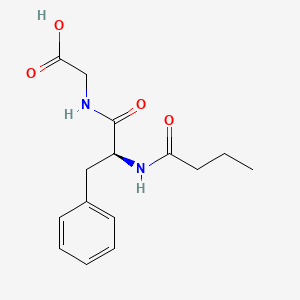
![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)
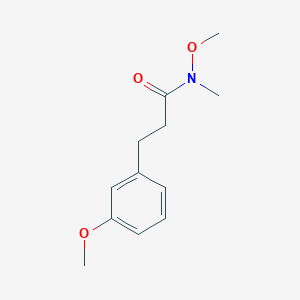
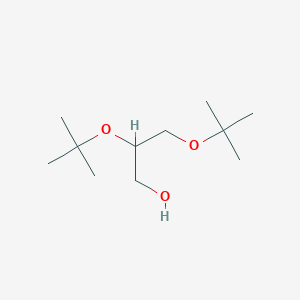
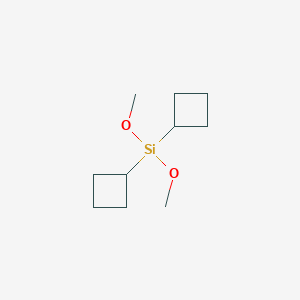
![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
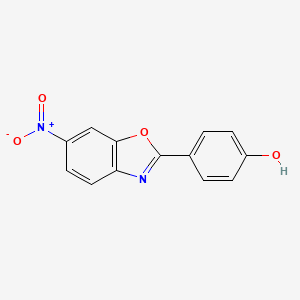
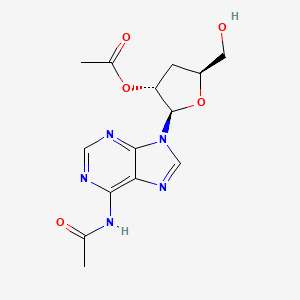
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
